Cas no 67733-31-7 (Ethyl 4-oxo-4H-chromene-6-carboxylate)

Ethyl 4-oxo-4H-chromene-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-oxo-4H-chromene-6-carboxylate
- ethyl 4-oxochromene-6-carboxylate
- 67733-31-7
- Ethyl4-oxo-4H-chromene-6-carboxylate
-
- インチ: InChI=1S/C12H10O4/c1-2-15-12(14)8-3-4-11-9(7-8)10(13)5-6-16-11/h3-7H,2H2,1H3
- InChIKey: ONMIWZKVBYZVHO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=C(C=C1)OC=CC2=O
計算された属性
- せいみつぶんしりょう: 218.05790880g/mol
- どういたいしつりょう: 218.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 4-oxo-4H-chromene-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449041422-1g |
Ethyl 4-oxo-4H-chromene-6-carboxylate |
67733-31-7 | 95% | 1g |
$524.70 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740541-1g |
Ethyl 4-oxo-4h-chromene-6-carboxylate |
67733-31-7 | 98% | 1g |
¥4595.00 | 2024-05-04 | |
Chemenu | CM162384-1g |
ethyl 4-oxo-4H-chromene-6-carboxylate |
67733-31-7 | 95% | 1g |
$574 | 2021-06-17 | |
Chemenu | CM162384-1g |
ethyl 4-oxo-4H-chromene-6-carboxylate |
67733-31-7 | 95% | 1g |
$*** | 2023-05-29 | |
Crysdot LLC | CD11073944-1g |
Ethyl 4-oxo-4H-chromene-6-carboxylate |
67733-31-7 | 95+% | 1g |
$608 | 2024-07-18 |
Ethyl 4-oxo-4H-chromene-6-carboxylate 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
Ethyl 4-oxo-4H-chromene-6-carboxylateに関する追加情報
Ethyl 4-oxo-4H-chromene-6-carboxylate (CAS No. 67733-31-7): A Comprehensive Overview in Modern Chemical Biology
Ethyl 4-oxo-4H-chromene-6-carboxylate (CAS No. 67733-31-7) is a significant compound in the realm of chemical biology, renowned for its versatile applications in pharmaceutical research and drug development. This heterocyclic ester, characterized by its chromene core, has garnered considerable attention due to its structural uniqueness and potential biological activities. The compound's molecular framework, featuring a lactone ring and an ethyl ester substituent, positions it as a valuable intermediate in synthesizing various bioactive molecules.
The chromene scaffold, a prominent feature of Ethyl 4-oxo-4H-chromene-6-carboxylate, is widely recognized for its role in medicinal chemistry. Chromenes and their derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. Recent studies have highlighted the chromene core's potential in developing novel therapeutic agents targeting chronic diseases. The presence of the 4-oxo group enhances the compound's reactivity, making it an attractive building block for further functionalization.
In the context of drug discovery, Ethyl 4-oxo-4H-chromene-6-carboxylate has been explored as a precursor in synthesizing kinase inhibitors and other small-molecule drugs. The ester functionality at the 6-position provides a handle for chemical modifications, enabling the creation of libraries of derivatives with tailored biological activities. Advances in synthetic methodologies have facilitated the efficient preparation of this compound, making it more accessible for academic and industrial research.
One of the most compelling aspects of Ethyl 4-oxo-4H-chromene-6-carboxylate is its role in developing phototoxic agents. Chromenes are known to absorb light in the visible spectrum, a property that has been exploited in creating photosensitizers for photodynamic therapy (PDT). Recent research has demonstrated the efficacy of chromene derivatives in treating cancerous tumors by generating reactive oxygen species upon light activation. The ethyl ester moiety in this compound can be further modified to enhance its photophysical properties, potentially leading to more effective PDT agents.
The compound's utility extends beyond oncology; it has also been investigated for its antimicrobial properties. Chromenes exhibit inhibitory effects against various bacterial and fungal strains, making them promising candidates for developing novel antibiotics. The structural flexibility of Ethyl 4-oxo-4H-chromene-6-carboxylate allows for the design of derivatives that can interact with microbial targets, disrupting essential cellular processes. Such studies are particularly relevant in light of the growing threat of antibiotic-resistant pathogens.
In conclusion, Ethyl 4-oxo-4H-chromene-6-carboxylate (CAS No. 67733-31-7) represents a cornerstone in modern chemical biology. Its unique structural features and versatile reactivity make it an indispensable tool for pharmaceutical innovation. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an even greater role in shaping the future of drug development and therapeutic interventions.
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